Boc-(R)-alpha-(2-fluoro-benzyl)-proline
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Overview
Description
Boc-®-alpha-(2-fluoro-benzyl)-proline: is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom on the benzyl ring, and an alpha position relative to the proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-alpha-(2-fluoro-benzyl)-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Proline: The proline moiety is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amine site.
Introduction of Fluorine: The benzyl ring is fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The protected proline is coupled with the fluorinated benzyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Boc protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods: Industrial production of Boc-®-alpha-(2-fluoro-benzyl)-proline may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Boc-®-alpha-(2-fluoro-benzyl)-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
Boc-®-alpha-(2-fluoro-benzyl)-proline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(2-fluoro-benzyl)-proline depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The proline moiety can induce conformational changes in target proteins, affecting their activity and function.
Comparison with Similar Compounds
Boc-®-alpha-(benzyl)-proline: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Boc-®-alpha-(4-fluoro-benzyl)-proline: Fluorine atom is positioned at the para position on the benzyl ring, affecting its steric and electronic interactions.
Boc-®-alpha-(2-chloro-benzyl)-proline: Contains a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
Uniqueness: Boc-®-alpha-(2-fluoro-benzyl)-proline is unique due to the presence of the fluorine atom at the ortho position on the benzyl ring. This fluorine substitution can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPTZRVQXTAPK-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375941 |
Source
|
Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-66-0 |
Source
|
Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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